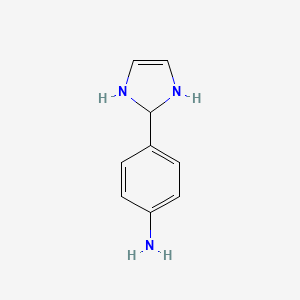
4-(2,3-dihydro-1H-imidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring fused to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to imidazole N-oxides, while substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylimidazol-1-yl)aniline: This compound features a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Similar in structure but with slight variations in the imidazole ring, affecting its properties and applications.
Uniqueness
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
CAS No. |
500301-55-3 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,9,11-12H,10H2 |
InChI Key |
CWVGQOVBAQSZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid](/img/structure/B12815247.png)


![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
